(2Z,6E)-2,6-dibenzylidene-4-tert-butylcyclohexanone
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Overview
Description
(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with two phenylmethylidene groups and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one typically involves the condensation of cyclohexanone with benzaldehyde derivatives in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylmethylidene groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Materials Science: Employed in the development of liquid crystal materials and photochromic materials.
Biology and Medicine: Investigated for potential biological activities and as a scaffold for drug development.
Industry: Utilized in the production of optical materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The phenylmethylidene groups can participate in π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z,6E)-2,6-dibenzylidenecyclohexanone
- (2Z,6E)-4-methyl-2,6-bis(phenylmethylidene)cyclohexan-1-one
- (2Z,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone
Uniqueness
(2Z,6E)-4-tert-butyl-2,6-bis(phenylmethylidene)cyclohexan-1-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
Molecular Formula |
C24H26O |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(2Z,6E)-2,6-dibenzylidene-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C24H26O/c1-24(2,3)22-16-20(14-18-10-6-4-7-11-18)23(25)21(17-22)15-19-12-8-5-9-13-19/h4-15,22H,16-17H2,1-3H3/b20-14-,21-15+ |
InChI Key |
MGORMIBKCGZSKY-TVGQLCNQSA-N |
Isomeric SMILES |
CC(C)(C)C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1 |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
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